molecular formula C14H16O2 B13806588 Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)

Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)

Cat. No.: B13806588
M. Wt: 216.27 g/mol
InChI Key: IQKUBDXQFZGCFJ-ACCUITESSA-N
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Description

Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 1-(4-methylphenoxy)ethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) typically involves the reaction of cyclopentanone with 4-methylphenoxyacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of cyclopentanone attacks the carbonyl carbon of 4-methylphenoxyacetaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2-methyl-: Similar structure but with a methyl group instead of the 1-(4-methylphenoxy)ethylidene group.

    Cyclopentanone, 2-(1-methylpropyl)-: Contains a 1-methylpropyl group instead of the 1-(4-methylphenoxy)ethylidene group.

Uniqueness

Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is unique due to the presence of the 1-(4-methylphenoxy)ethylidene group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(2E)-2-[1-(4-methylphenoxy)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C14H16O2/c1-10-6-8-12(9-7-10)16-11(2)13-4-3-5-14(13)15/h6-9H,3-5H2,1-2H3/b13-11+

InChI Key

IQKUBDXQFZGCFJ-ACCUITESSA-N

Isomeric SMILES

CC1=CC=C(C=C1)O/C(=C/2\CCCC2=O)/C

Canonical SMILES

CC1=CC=C(C=C1)OC(=C2CCCC2=O)C

Origin of Product

United States

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